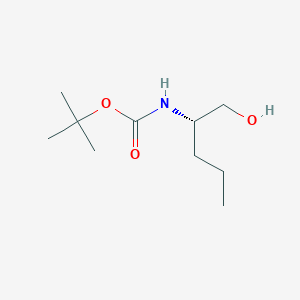
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .
Synthesis Analysis
The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .Chemical Reactions Analysis
Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Carbamates are synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .
- Results : This method has been used to prepare urea, carbamates, and thiocarbamates .
- Field : Organic Chemistry
- Application : Aryl isocyanates are synthesized from arylamines. A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .
- Method : The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
- Results : This method provides a mild and metal-free synthesis of aryl isocyanates from arylamines .
- Field : Organic Chemistry
- Application : Low-concentration CO2 is directly converted into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives .
- Results : The method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
Carbamate Synthesis by Carbamoylation
Synthesis of Aryl Isocyanates from Arylamines
Direct Conversion of Low-Concentration CO2 into Carbamates
- Field : Organic Chemistry
- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .
- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .
- Results : This method avoids the direct manipulation of sensitive reactants .
- Field : Organic Chemistry
- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .
- Results : This method provides carbamate-tethered terpene glycoconjugates .
- Field : Organic Chemistry
- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .
- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .
Synthesis of Substituted O-Aryl Carbamates
Preparation of Carbamate-Tethered Terpene Glycoconjugates
Synthesis of Primary Carbamates from Alcohols and Urea
- Field : Organic Chemistry
- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .
- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .
- Results : This method avoids the direct manipulation of sensitive reactants .
- Field : Organic Chemistry
- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .
- Results : This method provides carbamate-tethered terpene glycoconjugates .
- Field : Organic Chemistry
- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .
- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .
- Field : Biochemistry
- Application : Carbamates can act as pseudo-irreversible inhibitors of enzymes .
- Method : The inhibitor binds to the enzyme for a longer period, but unlike irreversible inhibitors, they do not block the enzyme permanently .
- Results : There is no spontaneous restoration of enzyme activity .
Synthesis of N-Substituted Carbamoyl Chlorides
Preparation of Carbamate-Tethered Terpene Glycoconjugates
Synthesis of Primary Carbamates from Alcohols and Urea
Inhibition of Enzymes
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

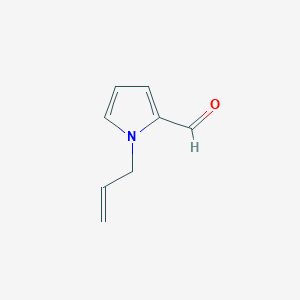
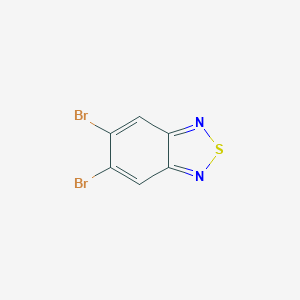
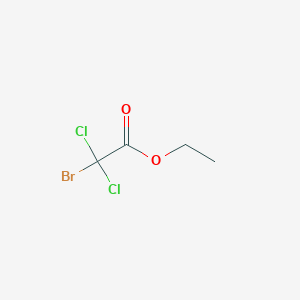
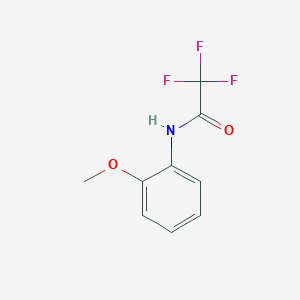
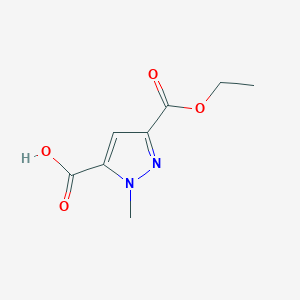
![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
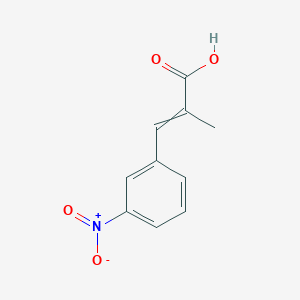
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
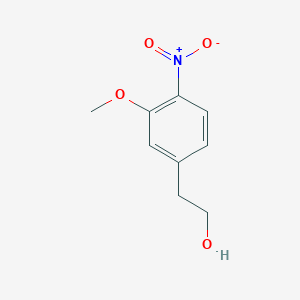
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)
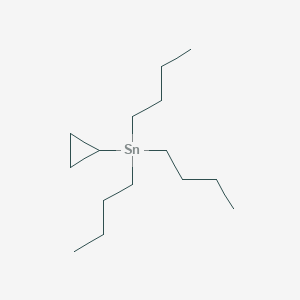
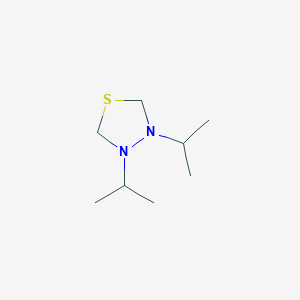
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)